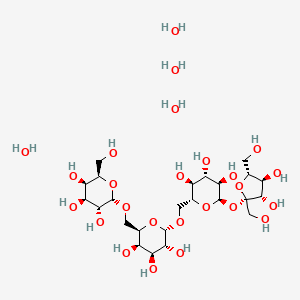![molecular formula C15H23N3O3 B2893545 N-cyclopentyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 923131-49-1](/img/structure/B2893545.png)
N-cyclopentyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclopentyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide” is a chemical compound used for scientific research . It is not available for other purposes .
Molecular Structure Analysis
The molecular structure of “N-cyclopentyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide” is complex, involving a cyclopentyl group, a diazaspiro[4.5]decane ring, and an acetamide group . The Inchi Code for a similar compound is provided as "1S/C11H17N3O2.C2HF3O2/c15-10 (13-8-1-2-8)9-7-11 (16-14-9)3-5-12-6-4-11;3-2 (4,5)1 (6)7/h7-8,12,14H,1-6H2, (H,13,15); (H,6,7)" .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
A novel synthetic approach via an intermolecular Ugi reaction involving gabapentin, a structural relative, has been developed to produce novel classes of compounds with significant yields. This method highlights the versatility of incorporating diazaspiro and acetamide functionalities for generating biologically active compounds (Amirani Poor et al., 2018). Such methodologies may be applicable to the synthesis of N-cyclopentyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, providing a foundation for its application in medicinal chemistry and drug design.
Biological Activities and Applications
Compounds structurally related to N-cyclopentyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide have been explored for their antimicrobial properties. Specifically, the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties has shown promising antibacterial and antifungal activities (Darwish et al., 2014). This suggests potential applications of N-cyclopentyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide in developing new antimicrobial agents.
Theoretical Studies and Molecular Modeling
Theoretical studies on similar compounds have provided insights into the electronic properties and intramolecular interactions that influence their biological activity. For instance, electron-donating and electron-withdrawing groups have been shown to affect the strength of intramolecular hydrogen bonds, which could be crucial for the binding affinity and specificity of such compounds toward biological targets (Amirani Poor et al., 2018).
Potential Therapeutic Applications
While direct applications of N-cyclopentyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide were not identified, the research on structurally related compounds suggests potential therapeutic applications, particularly in the realm of neuroprotection and as modulators of neuroreceptors. For example, specific spirocyclic compounds have shown selective agonism at neuronal nicotinic acetylcholine receptors, indicating possible applications in treating neurodegenerative diseases or conditions associated with cognitive decline (Matera et al., 2018).
Safety and Hazards
properties
IUPAC Name |
N-cyclopentyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c19-12(16-11-6-2-3-7-11)10-18-13(20)15(17-14(18)21)8-4-1-5-9-15/h11H,1-10H2,(H,16,19)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTIXWNKHMDMAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2893468.png)

![4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one](/img/structure/B2893471.png)

![3-(Dimethylamino)-6-fluoropyrido[1,2-a][1,3]benzimidazole-4-carbonitrile](/img/structure/B2893474.png)

![1-[(4-Butoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B2893477.png)

![2-(2,5-dimethylbenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2893480.png)
![(4-Bromothiophen-2-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2893481.png)


